molecular formula C17H19NO4S B14349135 N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide CAS No. 92921-33-0

N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide

Katalognummer: B14349135
CAS-Nummer: 92921-33-0
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: BKKPLYOABHWTGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide is a chemical compound with a complex structure that includes a methoxy group, a phenylmethanesulfonyl group, and a propanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzene with phenylmethanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. This intermediate is then reduced to the amine, which is subsequently acylated with propanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide
  • Phenyl N-(2-Methoxy-5-methylphenyl)carbamate

Uniqueness

N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

92921-33-0

Molekularformel

C17H19NO4S

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-(5-benzylsulfonyl-2-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19NO4S/c1-3-17(19)18-15-11-14(9-10-16(15)22-2)23(20,21)12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI-Schlüssel

BKKPLYOABHWTGW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.